Cas no 1806635-72-2 (3-Bromo-1-(5-(chloromethyl)-2-hydroxyphenyl)propan-1-one)

3-Bromo-1-(5-(chloromethyl)-2-hydroxyphenyl)propan-1-one is a brominated and chloromethyl-substituted aromatic ketone with potential utility as an intermediate in organic synthesis. Its structure features both electrophilic (bromo, chloromethyl) and nucleophilic (hydroxyl) functional groups, enabling diverse reactivity for further derivatization. The presence of the hydroxyl group at the ortho position relative to the carbonyl may facilitate chelation or intramolecular interactions, while the chloromethyl and bromo substituents offer sites for nucleophilic substitution or cross-coupling reactions. This compound is particularly suited for applications in pharmaceutical or agrochemical research, where such bifunctional building blocks are valuable for constructing complex molecular architectures. Careful handling is advised due to the reactivity of its functional groups.
3-Bromo-1-(5-(chloromethyl)-2-hydroxyphenyl)propan-1-one structure
1806635-72-2 structure
Product Name:3-Bromo-1-(5-(chloromethyl)-2-hydroxyphenyl)propan-1-one
CAS No:1806635-72-2
MF:C10H10BrClO2
MW:277.542201519012
CID:4978509
Update Time:2025-08-05

3-Bromo-1-(5-(chloromethyl)-2-hydroxyphenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-1-(5-(chloromethyl)-2-hydroxyphenyl)propan-1-one
    • Inchi: 1S/C10H10BrClO2/c11-4-3-10(14)8-5-7(6-12)1-2-9(8)13/h1-2,5,13H,3-4,6H2
    • InChI Key: HRNNKMCXKQFHBA-UHFFFAOYSA-N
    • SMILES: BrCCC(C1C(=CC=C(CCl)C=1)O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 199
  • XLogP3: 2.9
  • Topological Polar Surface Area: 37.3

3-Bromo-1-(5-(chloromethyl)-2-hydroxyphenyl)propan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013014782-250mg
3-Bromo-1-(5-(chloromethyl)-2-hydroxyphenyl)propan-1-one
1806635-72-2 97%
250mg
489.60 USD 2021-06-25
Alichem
A013014782-500mg
3-Bromo-1-(5-(chloromethyl)-2-hydroxyphenyl)propan-1-one
1806635-72-2 97%
500mg
831.30 USD 2021-06-25
Alichem
A013014782-1g
3-Bromo-1-(5-(chloromethyl)-2-hydroxyphenyl)propan-1-one
1806635-72-2 97%
1g
1,534.70 USD 2021-06-25

Additional information on 3-Bromo-1-(5-(chloromethyl)-2-hydroxyphenyl)propan-1-one

Introduction to 3-Bromo-1-(5-(chloromethyl)-2-hydroxyphenyl)propan-1-one (CAS No. 1806635-72-2)

3-Bromo-1-(5-(chloromethyl)-2-hydroxyphenyl)propan-1-one, identified by its CAS number 1806635-72-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit structural features conducive to biological activity, making it a valuable scaffold for the development of novel therapeutic agents. The presence of both bromine and chloromethyl substituents, along with a hydroxyl group, contributes to its unique reactivity and potential utility in synthetic chemistry.

The molecular structure of 3-Bromo-1-(5-(chloromethyl)-2-hydroxyphenyl)propan-1-one consists of a propanone backbone substituted with a bromo group at the third carbon and a phenyl ring at the first carbon. The phenyl ring is further functionalized with a chloromethyl group at the fifth position and a hydroxyl group at the second position. This arrangement creates multiple sites for chemical modification, enabling the synthesis of derivatives with tailored biological properties.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing both bromine and chloromethyl moieties. These functional groups are known to enhance binding affinity and metabolic stability, which are critical factors in drug design. The hydroxyl group also provides a site for further derivatization, allowing for the creation of diverse chemical libraries for high-throughput screening.

One of the most compelling aspects of 3-Bromo-1-(5-(chloromethyl)-2-hydroxyphenyl)propan-1-one is its utility as an intermediate in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in generating derivatives that exhibit inhibitory activity against kinases and other enzymes involved in cancer progression. The bromine atom, in particular, serves as a handle for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many drugs.

The chloromethyl group presents another avenue for chemical manipulation. It can undergo nucleophilic addition reactions, allowing for the introduction of diverse functional groups such as amines or alcohols. This reactivity has been exploited in the synthesis of peptidomimetics and other bioactive molecules where precise control over substitution patterns is essential.

Recent advancements in computational chemistry have further enhanced the understanding of how 3-Bromo-1-(5-(chloromethyl)-2-hydroxyphenyl)propan-1-one behaves in biological systems. Molecular docking studies have revealed that this compound can interact with specific protein targets, suggesting potential therapeutic applications. For example, preliminary data indicate that derivatives of this scaffold may inhibit enzymes implicated in inflammatory responses, making them candidates for treating chronic inflammatory diseases.

Moreover, the hydroxyl group at the second position of the phenyl ring can participate in hydrogen bonding interactions, which are crucial for drug-receptor binding affinity. This feature has been capitalized on in designing molecules with improved solubility and bioavailability—key parameters for successful drug candidates.

The synthesis of 3-Bromo-1-(5-(chloromethyl)-2-hydroxyphenyl)propan-1-one involves multi-step organic transformations that highlight its synthetic versatility. Starting from commercially available precursors, bromination and chlorination reactions can be performed under controlled conditions to introduce the desired substituents. Subsequent functionalization steps, such as hydroxylation or alkylation, further tailor the molecular structure to meet specific pharmacological requirements.

In conclusion, 3-Bromo-1-(5-(chloromethyl)-2-hydroxyphenyl)propan-1-one (CAS No. 1806635-72-2) represents a promising compound in pharmaceutical research due to its structural features and synthetic flexibility. Its application as an intermediate in drug development underscores its importance in medicinal chemistry. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play an increasingly significant role in the discovery and development of novel therapeutics.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd